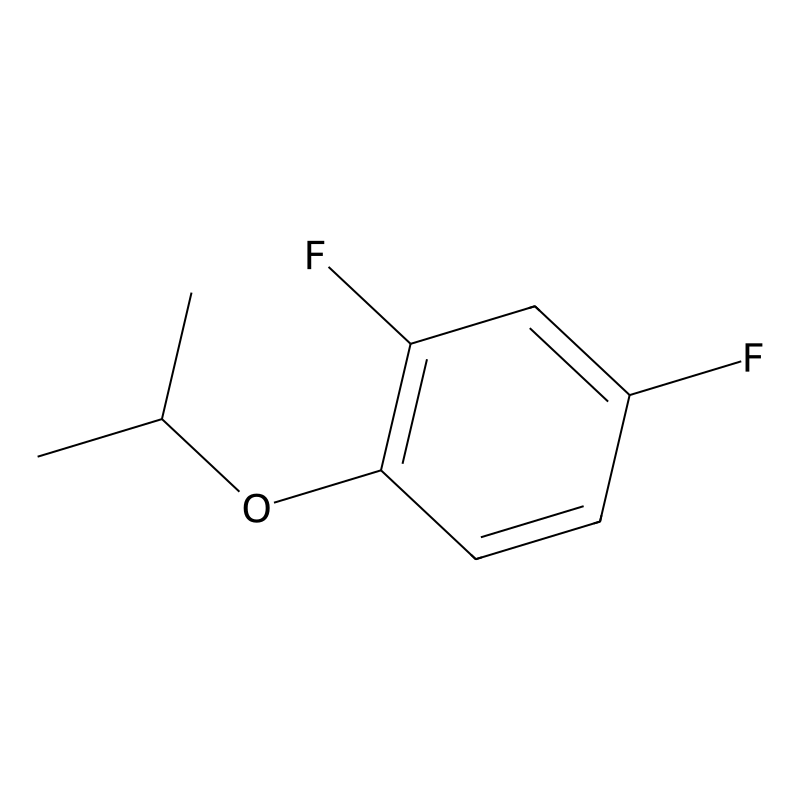

2,4-Difluoro-1-isopropoxybenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

The structure of 2,4-difluoro-1-isopropoxybenzene can be represented using SMILES notation as CC(C)OC1=CC=C(F)C=C1F, which illustrates its functional groups and arrangement . This compound belongs to a class of organofluorine compounds, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.

- Electrophilic Aromatic Substitution: The fluorine atoms on the benzene ring can influence the reactivity towards electrophiles due to their electron-withdrawing nature. This can lead to substitutions at positions ortho or para to the existing substituents.

- Nucleophilic Substitution: The isopropoxy group can undergo nucleophilic substitution reactions under certain conditions, allowing for further functionalization of the molecule.

- Dehydrohalogenation: In the presence of strong bases, it may undergo dehydrohalogenation reactions to form alkenes or other derivatives .

The synthesis of 2,4-difluoro-1-isopropoxybenzene typically involves several key steps:

- Fluorination: Starting from a suitable precursor such as phenol or an alkylated phenol, fluorination can be achieved using reagents like sulfur tetrafluoride or other fluorinating agents.

- Ether Formation: The isopropoxy group can be introduced via an etherification reaction where isopropanol reacts with a phenolic compound in the presence of an acid catalyst.

- Purification: The final product is usually purified through distillation or chromatography to achieve the desired purity level .

2,4-Difluoro-1-isopropoxybenzene has potential applications in various fields:

- Pharmaceuticals: Its unique structure may serve as a building block for synthesizing biologically active compounds.

- Agrochemicals: Similar compounds are often investigated for use as herbicides or pesticides due to their effectiveness and stability.

- Material Science: Its properties may be exploited in the development of advanced materials, particularly those requiring specific thermal or chemical resistance .

Interaction studies involving 2,4-difluoro-1-isopropoxybenzene focus on its reactivity with various biological molecules and its behavior in different chemical environments. Understanding these interactions is crucial for predicting its biological effects and potential toxicity. Studies have shown that fluorinated compounds often exhibit unique interactions with enzymes and receptors due to their electronegativity and steric effects .

Several compounds share structural similarities with 2,4-difluoro-1-isopropoxybenzene. Here are some notable examples:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 2-Fluoro-1-isopropoxybenzene | Monofluorinated | Contains one fluorine atom; less reactive than difluorinated variants. |

| 2,6-Difluoro-1-isopropoxybenzene | Difluorinated | Different substitution pattern; may have distinct biological activities. |

| 4-Fluoro-1-isopropoxybenzene | Monofluorinated | Fluorine at para position; alters electronic properties compared to ortho-substituted analogs. |

| 3,4-Difluoro-1-isopropoxybenzene | Difluorinated | Contains two fluorines; different regioselectivity in reactions. |

The uniqueness of 2,4-difluoro-1-isopropoxybenzene lies in its specific substitution pattern and the combination of functional groups that may impart unique chemical reactivity and biological activity compared to these similar compounds .

Thermodynamic Stability and Phase Behavior

2,4-Difluoro-1-isopropoxybenzene (CAS: 203059-83-0) exhibits characteristic thermodynamic properties that reflect the combined influence of fluorine substitution and the isopropoxy ether functionality [1]. The compound demonstrates moderate thermal stability, with a predicted boiling point of 197.2±20.0°C at 760 mmHg [2]. The molecular structure contains C-F bonds, which are among the strongest single bonds in organic chemistry (approximately 460 kJ/mol) [3], contributing to enhanced chemical stability compared to non-fluorinated analogs.

The physical state of 2,4-Difluoro-1-isopropoxybenzene is liquid at room temperature [1] [4], with a predicted density of 1.1±0.1 g/cm³ [2]. The compound exhibits a flash point of 79.5±17.7°C [2], indicating moderate volatility and thermal behavior consistent with aromatic ethers containing fluorine substituents.

Table 1: Thermodynamic Properties of 2,4-Difluoro-1-isopropoxybenzene

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | 172.18 g/mol | Experimental | [1] |

| Density | 1.1±0.1 g/cm³ | Predicted | [2] |

| Boiling Point | 197.2±20.0°C | Predicted | [2] |

| Flash Point | 79.5±17.7°C | Predicted | [2] |

| Vapor Pressure | 0.5±0.4 mmHg at 25°C | Predicted | [2] |

| Physical State | Liquid | Experimental | [1] [4] |

The influence of fluorine substitution on aromatic compounds typically results in increased thermal stability and altered phase behavior [3]. Research on fluorinated aromatic systems indicates that multiple fluorine substitutions can significantly affect thermal decomposition pathways [5]. For 2,4-Difluoro-1-isopropoxybenzene, the presence of two fluorine atoms in the 2,4-positions creates electronic effects that influence both thermodynamic stability and phase transitions.

Differential scanning calorimetry studies on related fluorinated aromatic compounds demonstrate that the thermal stability of such molecules depends on the substitution pattern and the nature of additional functional groups [5]. The isopropoxy group in 2,4-Difluoro-1-isopropoxybenzene introduces additional complexity to the thermal behavior through potential ether bond cleavage mechanisms at elevated temperatures.

Solubility Parameters and Partition Coefficients

The solubility characteristics of 2,4-Difluoro-1-isopropoxybenzene are governed by both the aromatic fluorinated core and the alkoxy substituent. The compound exhibits a LogP (octanol/water partition coefficient) of 2.87 [1], indicating moderate lipophilicity. This value suggests favorable partitioning into organic phases while maintaining some degree of aqueous solubility.

Table 2: Solubility and Partition Parameters

| Parameter | Value | Method | Reference |

|---|---|---|---|

| LogP (octanol/water) | 2.87 | Calculated | [1] |

| H-Bond Acceptors | 1 | Calculated | [1] |

| Fsp3 Fraction | 0.333 | Calculated | [1] |

The Hansen solubility parameters provide a more detailed understanding of the compound's dissolution behavior. Based on the molecular structure and functional group analysis, estimated Hansen solubility parameters for 2,4-Difluoro-1-isopropoxybenzene can be derived using group contribution methods [6]. The dispersion component (δD) is influenced by the aromatic ring and fluorine atoms, while the polar component (δP) reflects the dipole moment created by the fluorine substituents and the ether oxygen. The hydrogen bonding component (δH) is primarily determined by the ether oxygen's capacity to accept hydrogen bonds.

For aromatic ethers with fluorine substitution, the Hansen solubility parameters typically fall within the ranges: δD = 16-18 MPa½, δP = 6-10 MPa½, and δH = 4-8 MPa½ [7]. The fluorine atoms contribute significantly to the dispersion forces while also affecting the polar interactions through their high electronegativity [8].

The solubility behavior of 2,4-Difluoro-1-isopropoxybenzene in various solvents can be predicted using these parameters. The compound is expected to show good solubility in moderately polar organic solvents such as ethyl acetate, chloroform, and aromatic hydrocarbons, while exhibiting limited solubility in highly polar protic solvents and water [7].

Spectroscopic Fingerprint Analysis

The spectroscopic characterization of 2,4-Difluoro-1-isopropoxybenzene reveals distinctive features arising from the combined effects of fluorine substitution and the isopropoxy group. Nuclear magnetic resonance (NMR) spectroscopy provides the most definitive structural identification, with characteristic signals for both ¹H and ¹⁹F nuclei.

Table 3: Spectroscopic Characteristics

| Spectroscopic Method | Key Features | Reference |

|---|---|---|

| ¹H NMR | Aromatic protons (6.5-7.5 ppm), isopropyl CH (4.5-5.0 ppm), CH₃ (1.2-1.4 ppm) | [9] |

| ¹⁹F NMR | Two fluorine signals (-110 to -130 ppm region) | [10] [9] |

| Mass Spectrometry | Molecular ion at m/z 172, characteristic fragmentation | [1] |

| Infrared | C-F stretching (1000-1300 cm⁻¹), C-O stretching (1200-1300 cm⁻¹) | [11] |

In ¹⁹F NMR spectroscopy, difluoro-substituted aromatic compounds typically exhibit signals in the range of -110 to -160 ppm, with the exact chemical shift depending on the substitution pattern and electronic environment [12] [13]. For 2,4-Difluoro-1-isopropoxybenzene, the two fluorine atoms are expected to appear as distinct signals due to their different chemical environments, with the fluorine ortho to the isopropoxy group experiencing different shielding compared to the para-fluorine [10].

The mass spectrometric behavior of fluorinated aromatic compounds reveals characteristic fragmentation patterns [14]. Common fragmentation pathways include loss of fluorine atoms, formation of difluorocarbene species (CF₂, m/z 50), and cleavage of the ether linkage [15]. For 2,4-Difluoro-1-isopropoxybenzene, the molecular ion peak at m/z 172 is expected, along with fragment ions arising from loss of the isopropoxy group (m/z 129) and subsequent fluorine eliminations [14].

Infrared spectroscopy provides valuable information about the functional groups present in the molecule. The C-F stretching vibrations typically appear as strong absorptions in the 1000-1300 cm⁻¹ region [11]. The isopropoxy group contributes C-O stretching vibrations around 1200-1300 cm⁻¹, while the aromatic C-H stretching appears around 3000-3100 cm⁻¹ [11].

The electronic absorption spectrum of 2,4-Difluoro-1-isopropoxybenzene reflects the influence of fluorine substitution on the aromatic π-electron system. Fluorine atoms act as π-donors while simultaneously exerting strong inductive electron-withdrawing effects [16]. This dual character results in characteristic shifts in UV-visible absorption bands compared to non-fluorinated analogs [17].